molecular formula C10H13BrCl2 B1236469 (1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane CAS No. 66321-25-3

(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

Cat. No.: B1236469
CAS No.: 66321-25-3
M. Wt: 284.02 g/mol
InChI Key: PHJVUZPRYAGZPD-RPYIUOHFSA-N
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Description

(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane is a marine natural product with the chemical formula C10H13BrCl2 . It is a brominated and chlorinated cyclohexane derivative, known for its unique structural features and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane involves several steps, starting from readily available precursors. The key steps include halogenation and cyclization reactions. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Scientific Research Applications

(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. Its ability to induce histamine release sets it apart from other similar compounds, making it a valuable tool for scientific research .

Properties

CAS No.

66321-25-3

Molecular Formula

C10H13BrCl2

Molecular Weight

284.02 g/mol

IUPAC Name

(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13BrCl2/c1-7-6-10(2,13)9(11)5-8(7)3-4-12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10+/m0/s1

InChI Key

PHJVUZPRYAGZPD-RPYIUOHFSA-N

SMILES

CC1(CC(=C)C(CC1Br)C=CCl)Cl

Isomeric SMILES

C[C@]1(CC(=C)[C@H](C[C@H]1Br)/C=C/Cl)Cl

Canonical SMILES

CC1(CC(=C)C(CC1Br)C=CCl)Cl

Synonyms

plocamadiene A

Origin of Product

United States

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